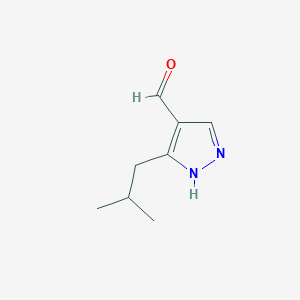

3-Isobutyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isobutyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

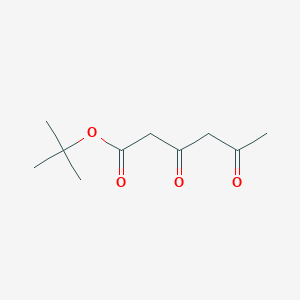

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material . The appropriate Schiff bases were created by condensation of the starting material with active methylene and various amino pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an isobutyl group and a carbaldehyde group . The average mass of the molecule is 152.194 Da and the monoisotopic mass is 152.094955 Da .Chemical Reactions Analysis

Pyrazole-4-carbaldehyde can react with 2-hydroxyacetophenone in methanol in the presence of KOH to give chalcone . Oximes of 4-(4-pyrazolyl)-3-buten-2-ones, obtained by successive reaction of 3 with acetone and hydroxylamine, upon treatment with iodine suffered an oxidative cyclization, yielding 4-(5-isoxazolyl)pyrazoles .Physical and Chemical Properties Analysis

This compound has a molecular weight of 152.2 . It is a liquid at room temperature and should be stored in a refrigerator .Safety and Hazards

Direcciones Futuras

3-Isobutyl-1H-pyrazole-4-carbaldehyde has gained significant attention in the field of scientific research due to its potential applications in various fields. It is used as a starting material in the synthesis of a novel family of 5-reductase and aromatase inhibitors , indicating its potential in drug discovery and medicinal chemistry.

Propiedades

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)3-8-7(5-11)4-9-10-8/h4-6H,3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFSSERRFAEHPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)